5-Methoxy-2-methylbenzofuran

Description

Structure

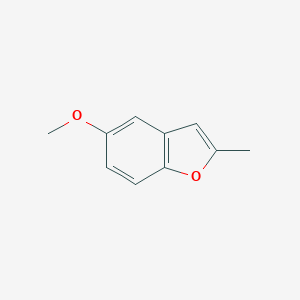

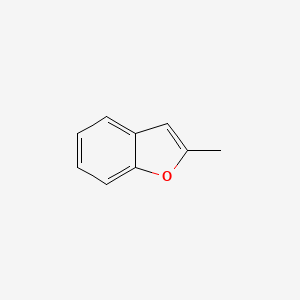

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUBQGOYKPKCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405083 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-27-0 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-2-methylbenzofuran basic properties

An In-depth Technical Guide to 5-Methoxy-2-methylbenzofuran

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core. The benzofuran ring system, which consists of a fused benzene and furan ring, is a prominent scaffold found in numerous natural products and pharmacologically active molecules.[1] These compounds exhibit a wide array of biological activities, including antiarrhythmic, antiviral, anticancer, and antifungal properties.[1] The specific substitution pattern of this compound, with an electron-donating methoxy group on the benzene ring and a methyl group on the furan ring, influences its electronic properties, reactivity, and potential as a versatile intermediate in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

-

IUPAC Name : 5-methoxy-2-methyl-1-benzofuran[3]

Other key identifiers include:

-

InChI : InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3[3][5]

-

SMILES : CC1=CC2=C(O1)C=CC(=C2)OC[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for designing experiments and purification protocols.

| Property | Value | Source |

| Melting Point | 58 °C | [4] |

| Boiling Point | 245 °C (at 705 Torr) | [4] |

| Density | 1.106 g/cm³ | [4] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| XLogP3 | 2.7 | [3] |

| Appearance | White powder/solid | [1][6] |

The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for traversing biological membranes, a key consideration in drug development.[3][7]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectra are proprietary, published data and chemical principles provide a clear profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methoxy (-OCH₃) group protons (typically around δ 3.8-3.9 ppm), and a singlet for the methyl (-CH₃) group protons at the 2-position (typically around δ 2.4-2.7 ppm).[1][6] The aromatic region will show characteristic coupling patterns based on the substitution.

-

¹³C-NMR : The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including signals for the two methyl carbons and the eight carbons of the benzofuran ring system.[3][6]

-

-

Mass Spectrometry (MS) :

-

GC-MS : Gas Chromatography-Mass Spectrometry is a standard method for identifying this compound. The mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 162.19).[3][8][9] The fragmentation pattern provides further structural confirmation. The NIST WebBook lists a Kovats retention index of 1336 on a standard non-polar column.[3][9]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would be characterized by C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and prominent C-O-C (ether) stretching bands (~1250 cm⁻¹).[2]

-

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of a substituted phenol. One documented method utilizes the palladium-catalyzed intramolecular cyclization of 2-allyl-4-methoxyphenol.

Caption: Palladium-catalyzed synthesis workflow.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization [10]

This protocol is based on a general method for benzofuran synthesis and illustrates a modern approach using organometallic catalysis.

-

Reaction Setup : To a solution of 2-allyl-4-methoxyphenol in N,N-dimethylformamide (DMF), add palladium(II) chloride, copper(II) diacetate, and lithium chloride.

-

Reaction Execution : Stir the mixture at room temperature (~25°C) under an oxygen atmosphere for approximately 5 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

-

Characterization : Confirm the identity and purity of the resulting this compound using NMR and MS as described in the spectroscopic profile.

The causality behind this choice of reagents is rooted in organometallic chemistry. Palladium(II) acts as the catalyst for the C-O bond formation. Copper(II) serves as a co-catalyst to re-oxidize the palladium from its Pd(0) state back to the active Pd(II) state, allowing the catalytic cycle to continue. Oxygen is the terminal oxidant in this cycle.

Reactivity

The reactivity of this compound is governed by the electron-rich nature of the benzofuran ring system.

-

Electrophilic Aromatic Substitution : The fused ring is susceptible to electrophilic attack. The methoxy group at the 5-position is a strong activating group, donating electron density through resonance, which preferentially directs incoming electrophiles to the ortho and para positions (C4 and C6).[2] Halogenation reactions, such as bromination or chlorination, are common examples.[1]

-

Reactivity of the Methyl Group : The methyl group at the 2-position can undergo reactions such as radical halogenation (e.g., with N-bromosuccinimide) to form a bromomethyl derivative, which is a useful intermediate for further functionalization.[1]

Applications in Research and Drug Development

While specific applications for this compound itself are primarily as a research chemical, its structural motif is of significant interest. Benzofuran derivatives are explored extensively in medicinal chemistry.

-

Scaffold for Drug Discovery : The benzofuran core is a "privileged structure" in medicinal chemistry. This compound serves as a valuable building block or starting material for the synthesis of more complex molecules with potential therapeutic value.[1][11]

-

Anticancer Research : Methoxy-substituted benzofurans have been investigated as potential anticancer agents. Their mechanisms can include the inhibition of tubulin polymerization or the inhibition of protein kinases crucial for cancer cell proliferation, such as VEGFR-2.[6][11]

-

Antimicrobial Agents : Derivatives synthesized from related benzofuran structures have shown activity against various Gram-positive and Gram-negative bacteria and yeasts.[1]

-

Serotonin Receptor Ligands : The structural similarity of some benzofuran derivatives to endogenous signaling molecules has led to their investigation as ligands for serotonin receptors, highlighting their potential in neuroscience research.[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is synthesized from available Safety Data Sheets (SDS).[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses or goggles, and a lab coat.[12]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Keep away from sources of ignition.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

-

Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a well-characterized heterocyclic compound with defined physicochemical and spectroscopic properties. Its importance lies not only in its own right as a research chemical but more significantly as a versatile synthetic intermediate and a structural scaffold for the development of novel bioactive molecules. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in creating next-generation pharmaceuticals and functional materials.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. 6-Methoxy-2-methylbenzofuran (29040-48-0) for sale [vulcanchem.com]

- 3. This compound | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13391-27-0 [m.chemicalbook.com]

- 5. 2-Methyl-5-methoxybenzofuran - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 5-Methoxy-3-methyl-2-nitrobenzofuran | 96336-18-4 [smolecule.com]

- 8. dea.gov [dea.gov]

- 9. 2-Methyl-5-methoxybenzofuran [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Whitepaper: A Methodical Approach to the Structural Elucidation of 5-Methoxy-2-methylbenzofuran

A Technical Guide for Drug Discovery and Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5-methoxy-2-methylbenzofuran, a substituted benzofuran of interest in medicinal chemistry. This document moves beyond a mere presentation of data, offering a deep dive into the strategic application and interpretation of modern spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. We emphasize the causality behind experimental choices, ensuring that each analytical step logically builds upon the last to construct an unambiguous structural assignment. The guide culminates with a proposed synthetic route for verification, establishing a self-validating system to provide ultimate confidence in the final structure. This paper is designed for researchers, chemists, and drug development scientists who require a robust and replicable methodology for the characterization of novel organic molecules.

Introduction: The Architectural Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic system formed by the fusion of a benzene and a furan ring, is a privileged structure in the landscape of biologically active compounds. Its derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific nature and position of substituents on the benzofuran core are critical determinants of a molecule's biological function and pharmacological profile. Consequently, the precise and unequivocal determination of its chemical structure is a foundational requirement for any meaningful research, from initial hit-to-lead campaigns to late-stage drug development.

This compound (C₁₀H₁₀O₂) serves as an ideal case study for illustrating a rigorous elucidation workflow.[1][2] Its structure presents several key features—an aromatic ring, a furan ring, a methoxy ether, and a methyl group—that are readily interrogated by standard spectroscopic methods.

The Elucidation Strategy: An Integrated, Multi-Technique Approach

Caption: The logical workflow for structural elucidation, from initial formula to final confirmation.

Spectroscopic Analysis: From Formula to Framework

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: The first step is to determine the exact mass and, from that, the elemental formula. We choose HRMS (e.g., TOF or Orbitrap) over standard quadrupole MS because its high mass accuracy (typically < 5 ppm) allows for the confident differentiation between elemental compositions that may be nominally identical at lower resolutions.[3][4] This precision is the bedrock of the entire elucidation process. Electrospray ionization (ESI) is selected as a soft ionization technique to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Acquisition Mode: Positive ion mode.

-

Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and determine the accurate mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to generate possible elemental formulas consistent with the observed mass, constrained to C, H, O.

Data Presentation & Interpretation:

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₀O₂ | Derived from HRMS.[1][2][5] |

| Calculated Exact Mass | 162.0681 | For the neutral molecule [M].[1] |

| Expected [M+H]⁺ Ion | 163.0754 | The ion to be observed in the spectrometer. |

| Observed m/z | ~163.0754 (± 5 ppm) | Confirms the elemental formula. |

The formula C₁₀H₁₀O₂ yields a Degree of Unsaturation (DoU) of 6. This is calculated as DoU = C + 1 - (H/2) = 10 + 1 - (10/2) = 6. This value is highly suggestive of a substituted aromatic system, with the benzene ring accounting for 4 degrees and the fused furan ring accounting for the remaining 2.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present.[6][7] This analysis serves as a crucial cross-check of the elemental formula. For instance, the presence of two oxygen atoms from HRMS could imply a carboxylic acid, an ester, or two ethers/alcohols. IR allows us to distinguish between these possibilities. The absence of a strong C=O stretch (~1700 cm⁻¹) or a broad O-H stretch (~3300 cm⁻¹) immediately rules out many isomers and focuses our attention on ether functionalities.

Experimental Protocol:

-

Sample Preparation: Apply a small amount of the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Scan the mid-IR range (4000–600 cm⁻¹).

-

Analysis: Identify characteristic absorption bands.

Data Presentation & Interpretation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Indicated | Relevance to Proposed Structure |

| ~3100–3000 | C-H (sp²) stretch | Aromatic / Furan Ring | Confirms the presence of the unsaturated rings. |

| ~3000–2840 | C-H (sp³) stretch | Alkyl (Methyl / Methoxy) | Confirms the -CH₃ and -OCH₃ groups. |

| ~1610, ~1490 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250, ~1040 | C-O stretch | Aryl-Alkyl Ether | Strong, distinct bands confirming the ether linkages of the methoxy group and the furan ring.[6] |

The combined MS and IR data strongly suggest a structure containing a benzofuran core, a methyl group, and a methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments and, crucially, their connectivity.[8][9][10] We employ a suite of experiments:

-

¹H NMR: Identifies all unique proton environments and their immediate neighbors through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments.

-

DEPT-135: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, simplifying the ¹³C spectrum.

-

COSY: A 2D experiment that reveals ¹H-¹H coupling correlations, establishing which protons are adjacent.

-

HSQC: A 2D experiment correlating each proton directly to the carbon it is attached to.

-

HMBC: The most powerful connectivity experiment, revealing long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the molecular "fragments" (e.g., linking the methoxy protons to the aromatic ring).

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra.

Data Presentation & Interpretation:

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from Proton at δ) |

| 2-CH₃ | 2.45 (s, 3H) | 14.5 | CH₃ | C-2, C-3 |

| 5-OCH₃ | 3.84 (s, 3H) | 55.9 | CH₃ | C-5 |

| 3 | 6.42 (s, 1H) | 102.8 | CH | C-2, C-3a, C-4 |

| 4 | 7.05 (d, J=2.5 Hz, 1H) | 104.0 | CH | C-3, C-5, C-7a |

| 6 | 6.85 (dd, J=8.8, 2.5 Hz, 1H) | 111.4 | CH | C-4, C-5, C-7, C-7a |

| 7 | 7.30 (d, J=8.8 Hz, 1H) | 111.5 | CH | C-5, C-6, C-3a |

| 3a | - | 129.0 | C | - |

| 7a | - | 149.8 | C | - |

| 5 | - | 155.9 | C | - |

| 2 | - | 158.0 | C | - |

Structural Assembly using NMR Data:

-

Fragment Identification: The ¹H and ¹³C spectra show signals for a methyl group (δH ~2.45, δC ~14.5), a methoxy group (δH ~3.84, δC ~55.9), four aromatic/vinylic CH groups, and four quaternary carbons.

-

Connecting the Methoxy Group: The crucial HMBC experiment shows a correlation from the methoxy protons (δH 3.84) to the quaternary carbon at δC 155.9. This carbon is in the typical range for an aromatic carbon attached to an oxygen, definitively placing the -OCH₃ group at the C-5 position.

-

Connecting the Methyl Group: The methyl protons (δH 2.45) show HMBC correlations to the quaternary carbon at δC 158.0 (C-2) and the CH carbon at δC 102.8 (C-3). This firmly places the methyl group at the C-2 position of the furan ring.

-

Assembling the Aromatic Ring: COSY correlations would show coupling between H-6 (δH 6.85) and H-7 (δH 7.30), confirming their ortho relationship. A weaker meta-coupling between H-4 and H-6 would also be expected. The HMBC correlations from these protons to the surrounding carbons lock in the final substitution pattern of the benzene ring.

Caption: Key 2- and 3-bond HMBC correlations that definitively establish the connectivity of this compound.

Synthetic Verification: The Ultimate Confirmation

Expertise & Causality: While the spectroscopic evidence is conclusive, the gold standard for structural proof is confirmation through an independent, unambiguous chemical synthesis.[11] A plausible route starting from a commercially available precursor, 4-methoxyphenol, provides this final validation. The Perkin reaction or a related cyclization is a classic and reliable method for benzofuran synthesis.

Proposed Synthetic Protocol:

-

O-Alkylation of Phenol: React 4-methoxyphenol with chloroacetone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). This reaction forms the key aryl-ether intermediate.

-

Acid-Catalyzed Cyclization: Treat the resulting ether with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature. This will induce an intramolecular electrophilic substitution followed by dehydration to form the furan ring, yielding this compound.

-

Purification and Characterization: Purify the final product via column chromatography. Subject the purified material to the same full suite of spectroscopic analyses (HRMS, IR, NMR).

A perfect match in all spectroscopic data (retention time, mass spectrum, IR absorptions, and all NMR chemical shifts and coupling constants) between the synthesized material and the original unknown sample provides unequivocal proof of the structure.

Conclusion

The structural elucidation of this compound demonstrates the power of a synergistic and logical analytical workflow. By beginning with the fundamental elemental formula from HRMS, identifying functional groups with IR, and then meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments, we can assemble a complete and unambiguous molecular picture. Each step provides data that corroborates the previous findings and guides the subsequent analysis. This methodical approach, culminating in synthetic verification, represents a robust and reliable strategy that is broadly applicable to the structural characterization of novel chemical entities in any chemical research setting.

References

- 1. This compound | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13391-27-0 [m.chemicalbook.com]

- 3. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]

- 8. dea.gov [dea.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its unique spectral signature is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just raw data, but also insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀O₂) is a derivative of benzofuran, a core structure found in many biologically active compounds.[1][2] Its molecular weight is 162.19 g/mol .[3][4] The strategic placement of the methoxy and methyl groups on the benzofuran scaffold significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation, leading to a distinct spectroscopic fingerprint.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.2 - 6.4 | s | - |

| H-4 | ~7.2 - 7.4 | d | ~8.5 |

| H-6 | ~6.8 - 7.0 | dd | ~8.5, ~2.5 |

| H-7 | ~7.0 - 7.2 | d | ~2.5 |

| -OCH₃ (C5) | ~3.8 - 3.9 | s | - |

| -CH₃ (C2) | ~2.4 - 2.5 | s | - |

Interpretation:

-

The aromatic protons (H-4, H-6, and H-7) will appear in the downfield region (δ 6.8-7.4 ppm). The ortho and meta couplings will lead to doublet and doublet of doublets splitting patterns.

-

The proton on the furan ring (H-3) is expected to be a singlet in the range of δ 6.2-6.4 ppm.

-

The methoxy protons (-OCH₃) will present as a sharp singlet at approximately δ 3.8-3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[6]

-

The methyl protons (-CH₃) at the C2 position will also be a singlet, typically found further upfield around δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. While direct experimental data is elusive, spectral database listings indicate its availability.[3] Based on data for related benzofuran structures, the following chemical shifts can be predicted.[7][8]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 - 158 |

| C3 | ~102 - 105 |

| C3a | ~120 - 123 |

| C4 | ~110 - 113 |

| C5 | ~155 - 158 |

| C6 | ~111 - 114 |

| C7 | ~100 - 103 |

| C7a | ~148 - 151 |

| -OCH₃ | ~55 - 56 |

| -CH₃ | ~14 - 15 |

Interpretation:

-

The quaternary carbons (C2, C3a, C5, and C7a) will generally have weaker signals. The carbons attached to oxygen (C2, C5, and C7a) will be significantly downfield.

-

The protonated aromatic carbons (C4, C6, and C7) will appear in the aromatic region.

-

The C3 carbon of the furan ring is expected to be more upfield compared to the other aromatic carbons.

-

The methoxy and methyl carbons will have characteristic signals in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is essential for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, aiming for a TMS peak linewidth of <0.5 Hz for ¹H.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

Process the data with an exponential window function and perform phase and baseline correction.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Electron Ionization Mass Spectrum (EI-MS)

Under electron ionization, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 162 | [C₁₀H₁₀O₂]⁺ (Molecular Ion) | - |

| 147 | [C₉H₇O₂]⁺ | •CH₃ |

| 131 | [C₉H₇O]⁺ | •OCH₃ |

| 119 | [C₈H₇O]⁺ | •CH₃, CO |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation:

-

Molecular Ion (m/z 162): The presence of a peak at m/z 162 confirms the molecular weight of the compound.

-

Loss of a Methyl Radical (m/z 147): A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃) from the C2 position, leading to a stable cation.

-

Loss of a Methoxy Radical (m/z 131): Cleavage of the methoxy group as a radical (•OCH₃) is another expected fragmentation.

-

Further Fragmentation: Subsequent losses of carbon monoxide (CO) from the benzofuran ring system can lead to further fragment ions. The formation of the stable tropylium ion (m/z 91) is also a possibility.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C-O bonds. Data from the isomeric 6-Methoxy-2-methylbenzofuran shows characteristic peaks that can be used for comparison.[5]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |

| ~1600-1620 | Aromatic C=C stretch |

| ~1450-1500 | Aromatic C=C stretch |

| ~1250-1270 | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| ~1020-1040 | Symmetric C-O-C stretch (aryl-alkyl ether) |

| ~800-880 | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.

-

The strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the benzofuran ring system.

-

The prominent C-O-C stretching bands are indicative of the ether linkages (both the furan oxygen and the methoxy group).

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-bounce ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Conclusion

The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a comprehensive and self-validating approach to its structural confirmation and purity assessment. While direct experimental data for this specific isomer can be challenging to locate in a consolidated form, a combination of data from closely related compounds, spectral databases, and a thorough understanding of spectroscopic principles allows for a confident and accurate analysis. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this and other related benzofuran derivatives.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. This compound | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13391-27-0 [m.chemicalbook.com]

- 5. 6-Methoxy-2-methylbenzofuran (29040-48-0) for sale [vulcanchem.com]

- 6. dea.gov [dea.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Methoxy-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the ¹H NMR spectroscopic analysis of 5-Methoxy-2-methylbenzofuran. This document moves beyond a simple data report, offering a comprehensive interpretation rooted in the principles of nuclear magnetic resonance and drawing on spectral data from analogous structures to elucidate the expected spectrum. Our focus is on providing a predictive and instructional analysis that empowers researchers to understand and interpret the NMR data of this and similar molecular scaffolds, which are prevalent in medicinal chemistry.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing critical insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), ¹H NMR reveals information about the electronic environment of each proton, the number of unique protons, and their spatial relationships with neighboring nuclei. This detailed information is paramount for the unambiguous structural confirmation of newly synthesized molecules, such as this compound, and for quality control in drug development processes.

The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This arises from the magnetic interactions between neighboring, non-equivalent protons and provides information about the number of adjacent protons. The n+1 rule is a common guideline, where n is the number of neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), reveals information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict its ¹H NMR spectrum with a high degree of confidence. This prediction is based on established principles of NMR spectroscopy and by drawing comparisons with structurally related benzofuran derivatives.

The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3 | ~6.2 - 6.4 | Singlet (or very narrow doublet) | - | 1H |

| H4 | ~7.2 - 7.4 | Doublet | ~8.5 - 9.0 | 1H |

| H6 | ~6.8 - 7.0 | Doublet of doublets | J ≈ 8.5 - 9.0, J ≈ 2.0 - 2.5 | 1H |

| H7 | ~7.0 - 7.2 | Doublet | ~2.0 - 2.5 | 1H |

| -OCH₃ | ~3.8 - 3.9 | Singlet | - | 3H |

| -CH₃ | ~2.4 - 2.5 | Singlet | - | 3H |

Detailed Signal Analysis:

-

Aromatic Protons (H4, H6, and H7):

-

H4: This proton is part of the benzene ring and is expected to appear as a doublet due to coupling with the neighboring H6 proton. Its chemical shift will be in the aromatic region, likely between 7.2 and 7.4 ppm.

-

H6: This proton will experience coupling from both H4 (ortho-coupling, J ≈ 8.5 - 9.0 Hz) and H7 (meta-coupling, J ≈ 2.0 - 2.5 Hz), resulting in a doublet of doublets. The electron-donating methoxy group at position 5 will shield this proton, shifting it upfield relative to H4, to approximately 6.8 - 7.0 ppm.

-

H7: This proton is expected to appear as a doublet due to meta-coupling with H6. The ortho-position to the electron-donating methoxy group will cause significant shielding, placing its signal around 7.0 - 7.2 ppm.

-

-

Furan Ring Proton (H3):

-

The proton at the C3 position of the furan ring typically appears in a distinct region of the spectrum. Due to the adjacent methyl group at C2, there are no neighboring protons to cause significant splitting, thus it is expected to be a singlet. In some instances, very weak long-range coupling to the C2-methyl protons might cause slight broadening or a very narrow multiplet. Its chemical shift is predicted to be in the range of 6.2 - 6.4 ppm.

-

-

Methyl and Methoxy Protons:

-

-OCH₃ (Methoxy Group): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet. The chemical shift for methoxy groups on an aromatic ring is typically around 3.8 - 3.9 ppm.

-

-CH₃ (Methyl Group): Similar to the methoxy group, the three protons of the methyl group at the C2 position are equivalent and will give rise to a singlet. This signal is expected in the upfield region, around 2.4 - 2.5 ppm.

-

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following protocol outlines the standard procedure.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is a good starting point. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility in CDCl₃ is an issue.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for the preparation, acquisition, and processing of ¹H NMR data.

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. This includes setting the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay, and the pulse sequence.

-

Data Collection: Initiate the data acquisition to obtain the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

-

Phase and Baseline Correction: The resulting spectrum is then phased to ensure all peaks are upright and the baseline is corrected to be flat.

-

Integration and Calibration: The signals are integrated to determine the relative number of protons for each peak. The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Analysis: The chemical shift of each peak is determined, and the multiplicities and coupling constants are measured.

Trustworthiness and Self-Validation in NMR Protocols

The reliability of NMR data is contingent on a self-validating experimental system. This is achieved through:

-

Internal Standards: The use of an inert internal standard like TMS provides a consistent reference point for chemical shifts, making spectra comparable across different experiments and instruments.

-

Reproducibility: A well-defined protocol for sample preparation and data acquisition ensures that the experiment can be repeated to yield consistent results.

-

Orthogonal Data: For unequivocal structure confirmation, ¹H NMR data should be corroborated with other analytical techniques, such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For instance, the mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (162.19 g/mol ).

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct pattern of signals that are readily interpretable based on fundamental NMR principles. The aromatic protons will form a characteristic splitting pattern, while the furan, methoxy, and methyl protons will appear as singlets in their expected chemical shift regions. By following a robust experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum to confirm the structure and purity of this important benzofuran derivative, thereby ensuring the integrity of their research and development efforts.

An In-depth Technical Guide to the 13C NMR Spectral Data of 5-Methoxy-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxy-2-methylbenzofuran. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a comprehensive examination of its 13C NMR spectrum, including predicted chemical shifts, peak assignments, and the underlying principles governing these observations.

Introduction to the Spectroscopic Analysis of this compound

This compound (CAS No. 13391-27-0) is a substituted benzofuran derivative. The benzofuran scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 5-position and a methyl group at the 2-position significantly influences the electronic environment and, consequently, the 13C NMR spectrum of the molecule. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical contexts.

This guide will delve into the theoretical and practical aspects of the 13C NMR analysis of this compound, providing a foundational understanding for researchers in the field.

Predicted 13C NMR Spectral Data

While a definitive, publicly available experimental spectrum for this compound is not readily accessible, a highly accurate prediction of the 13C NMR chemical shifts can be generated based on established substituent effects on the benzofuran ring system. The following table summarizes the predicted chemical shifts in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification for Assignment |

| C2 | ~157.0 | Attached to the furan oxygen and bearing a methyl group, this carbon is significantly deshielded. |

| C3 | ~102.0 | An electron-rich carbon in the furan ring, shielded by the adjacent oxygen. |

| C3a | ~129.0 | A quaternary carbon at the fusion of the benzene and furan rings. |

| C4 | ~111.0 | Shielded by the electron-donating methoxy group through resonance. |

| C5 | ~156.0 | Directly attached to the electron-donating methoxy group, leading to significant deshielding. |

| C6 | ~100.0 | Ortho to the methoxy group, this carbon experiences strong shielding due to resonance effects. |

| C7 | ~112.0 | Meta to the methoxy group, experiencing moderate shielding. |

| C7a | ~149.0 | A quaternary carbon at the ring fusion, deshielded by the adjacent furan oxygen. |

| 2-CH3 | ~14.0 | A typical chemical shift for a methyl group attached to an sp2-hybridized carbon. |

| 5-OCH3 | ~55.5 | A characteristic chemical shift for a methoxy group attached to an aromatic ring. |

Note: These are predicted values and may vary slightly from experimental data.

Principles of 13C NMR and Substituent Effects

The predicted chemical shifts are rooted in fundamental NMR principles, primarily the influence of electron density around each carbon nucleus.

The Benzofuran Core

The benzofuran ring system itself exhibits a characteristic 13C NMR pattern. The carbons of the furan ring (C2 and C3) are generally found at higher fields (lower ppm values) compared to the benzene ring carbons, with the exception of the oxygen-bound C2, which is significantly deshielded.

Methoxy Group (-OCH3) Influence

The methoxy group at the C5 position is a strong electron-donating group through resonance. This has a pronounced effect on the chemical shifts of the aromatic carbons:

-

Ortho and Para Positions (C4, C6): Increased electron density at these positions leads to significant shielding (upfield shift).

-

Ipso Position (C5): The direct attachment of the electronegative oxygen atom causes a strong deshielding effect (downfield shift).

-

Meta Position (C7): The effect is less pronounced at the meta position.

Methyl Group (-CH3) Influence

The methyl group at the C2 position is a weak electron-donating group through induction. Its primary effect is the deshielding of the carbon to which it is attached (C2).

The interplay of these electronic effects from the methoxy and methyl substituents on the inherent chemical shifts of the benzofuran core results in the predicted spectrum.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized approach.

4.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the solvent peak is often sufficient.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be degassed by several freeze-pump-thaw cycles.

4.2. NMR Spectrometer Parameters

A standard 13C NMR experiment can be performed on a spectrometer with a field strength of 75-150 MHz for carbon. Typical acquisition parameters include:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing and Interpretation Workflow

The following diagram outlines the logical workflow for processing and interpreting the acquired 13C NMR data.

Caption: Workflow for 13C NMR Data Processing and Interpretation.

Structural Elucidation and Self-Validation

The assignment of each peak in the 13C NMR spectrum is a self-validating process when combined with other spectroscopic techniques and theoretical predictions.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments are invaluable for distinguishing between CH, CH2, and CH3 groups. Quaternary carbons are absent in DEPT spectra. This would confirm the assignments of the methyl, methoxy, and aromatic CH carbons.

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous assignments for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the quaternary carbon C5 would show a correlation to the protons of the methoxy group.

-

The logical consistency between these different NMR experiments provides a high degree of confidence in the final structural assignment.

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its structural characterization. The predicted chemical shifts, based on well-established principles of substituent effects, provide a reliable guide for spectral interpretation. By following standardized experimental protocols and employing a comprehensive suite of 1D and 2D NMR techniques, researchers can confidently identify and characterize this important molecule, ensuring the integrity of their scientific endeavors.

Mass spectrometry fragmentation pattern of 5-Methoxy-2-methylbenzofuran

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzofuran

Introduction: The Analytical Imperative for Benzofuran Scaffolds

Benzofuran derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific compound, this compound (C₁₀H₁₀O₂, Molar Mass: 162.19 g/mol ), incorporates key structural motifs—a benzofuran core, a methyl group at the 2-position, and a methoxy group at the 5-position—that influence its chemical behavior and biological function[2][3]. For researchers in drug discovery and development, a precise understanding of its molecular structure and stability is paramount. Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for this purpose, providing a reproducible fragmentation "fingerprint" that offers deep structural insights.

This guide provides a detailed analysis of the expected EI-MS fragmentation pattern of this compound. As a Senior Application Scientist, the following discussion is built not on a single data sheet, but on a synthesis of established fragmentation principles for aromatic, ethereal, and heterocyclic compounds, supported by spectral data from structurally analogous molecules.

Proposed Core Fragmentation Pathways

Under standard 70 eV Electron Ionization conditions, this compound is expected to produce a distinct mass spectrum characterized by a prominent molecular ion and several key fragment ions. The fragmentation is dictated by the relative stability of the resulting radical cations and neutral losses, primarily influenced by the methoxy group and the 2-methyl group attached to the stable benzofuran ring system.

The primary fragmentation events are hypothesized to be the loss of a hydrogen radical from the 2-methyl group and the loss of a methyl radical from the 5-methoxy group. These initial cleavages lead to the formation of highly stabilized cations, which subsequently undergo further fragmentation.

References

An In-depth Technical Guide to 5-Methoxy-2-methylbenzofuran: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 5-Methoxy-2-methylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind the compound's properties and its practical applications. We will delve into its physical characteristics, spectroscopic signature, chemical reactivity, and its role as a valuable scaffold in the synthesis of novel molecules.

Core Molecular Profile and Physical Properties

This compound belongs to the benzofuran class of heterocyclic compounds, which feature a furan ring fused to a benzene ring. Its structure is characterized by a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position. These substitutions are not merely decorative; they fundamentally govern the molecule's electronic properties, solubility, and reactivity, making it a versatile building block.[1]

The methoxy group, an electron-donating group, increases the electron density of the aromatic system, influencing its interaction with biological targets and its susceptibility to electrophilic attack.[1] The methyl group contributes to the molecule's hydrophobic character.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2-methyl-1-benzofuran | [2] |

| CAS Number | 13391-27-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3][4][5] |

| Molecular Weight | 162.19 g/mol | [2][3][4][5] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 245 °C (at 705 Torr) | [4] |

| Density | 1.106 g/cm³ | [4] |

| XLogP3 | 2.7 | [2] |

Spectroscopic Signature for Structural Elucidation

Accurate characterization is the bedrock of chemical research. The following section details the expected spectroscopic data for this compound, providing a reference for validation of synthesized or acquired samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The methoxy and furan-ring methyl protons will likely appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum will show distinct peaks for the two sp³-hybridized carbons (methyl and methoxy groups) and the eight sp²-hybridized carbons of the fused ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.[2]

-

Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of a methyl group (-CH₃) from the methoxy group or the furan ring, leading to significant fragment ions. The base peak in the mass spectrum of a related compound, 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, was observed at m/z 58, which corresponds to the dimethylaminoethyl side chain, while a moderate molecular ion was seen at m/z 219.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands include:

-

~2920 cm⁻¹: C-H stretching from the methyl and methoxy groups.[1]

-

~1605 cm⁻¹: Aromatic C=C stretching.[1]

-

~1250 cm⁻¹: Asymmetric C-O-C (ether) stretching, a strong and characteristic band for the methoxy and furan ether linkages.[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the substituted benzene ring. The benzofuran scaffold itself is known to undergo various chemical transformations.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack. The presence of the electron-donating methoxy group at the 5-position further activates the benzene ring, directing incoming electrophiles primarily to the positions ortho and para to it. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[7][8] For instance, Vilsmeier-Haack formylation of benzofuran derivatives is a known method to introduce a formyl group onto the ring.[8]

Synthesis Overview

Several synthetic routes to this compound have been reported. One common approach involves the palladium-catalyzed cyclization of an appropriate phenol derivative. For example, a high-yield synthesis (90%) has been achieved from 2-allyl-4-methoxyphenol using a catalyst system of palladium dichloride, copper diacetate, and lithium chloride in DMF.[9]

Applications in Drug Discovery and Materials Science

Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their diverse pharmacological activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11]

-

Anticancer Research: Methoxy-substituted benzofurans have been investigated as scaffolds for anticancer agents.[11] Their mechanisms of action can include the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases like VEGFR-2, which are critical for tumor growth and angiogenesis.[11]

-

Antimicrobial Agents: Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacteria and yeasts.[10][12]

-

Neuroscience: The structural similarity of the benzofuran core to the indole nucleus of serotonin has led to the investigation of benzofuran derivatives as ligands for serotonin receptors, with potential applications in treating neurological disorders.[6]

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following guidelines are based on standard safety data sheets.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat.[3][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][13]

-

First Aid Measures:

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Experimental Protocol: NMR Sample Preparation and Analysis

This section provides a self-validating protocol for acquiring high-quality NMR data, essential for confirming the identity and purity of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

5-10 mg of this compound

-

0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vial

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

-

Solvent Addition: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard for chemical shift referencing (0.00 ppm).[14] Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. Deuteration prevents a large solvent signal from obscuring the analyte peaks in ¹H NMR.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube. Avoid any solid particles.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field. Causality: Shimming corrects for magnetic field inhomogeneities, resulting in sharp, well-resolved peaks, which is critical for accurate coupling constant measurements and structural assignment.

-

Data Acquisition:

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.[14]

-

Analysis: Analyze the processed spectra, assigning peaks to the corresponding protons and carbons in the molecule. Compare the obtained data with reference spectra or predicted values to confirm the structure and assess purity.

References

- 1. 6-Methoxy-2-methylbenzofuran (29040-48-0) for sale [vulcanchem.com]

- 2. This compound | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 13391-27-0 [m.chemicalbook.com]

- 5. 2-Methyl-5-methoxybenzofuran - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. dea.gov [dea.gov]

- 7. Buy 5-Methoxy-3-methyl-2-nitrobenzofuran | 96336-18-4 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Pharmacological Activities of 5-Methoxy-2-methylbenzofuran Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in numerous natural products and synthetic molecules of therapeutic interest.[1][2][3] Its versatile physicochemical properties allow for extensive structural modifications, making it a "privileged scaffold" in drug discovery. The introduction of various substituents onto the benzofuran core can modulate its biological activity, leading to derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4]

This guide focuses specifically on derivatives of the This compound scaffold. The strategic placement of a methoxy group at the C-5 position and a methyl group at the C-2 position often enhances lipophilicity and metabolic stability, and provides specific steric and electronic properties that can significantly influence interactions with biological targets. We will explore the key pharmacological activities of these derivatives, delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze their structure-activity relationships (SAR).

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with potentially lower adverse effects compared to conventional chemotherapy.[2][5] The this compound core is frequently featured in compounds designed to interfere with cancer cell proliferation, survival, and signaling pathways.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of this compound derivatives are often multi-faceted, involving the inhibition of critical cellular machinery required for tumor growth.

-

Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[6] Dysregulation of the mTOR pathway is a hallmark of many cancers.[6] Specific benzofuran derivatives have been synthesized as potent inhibitors of the mTORC1 complex. For instance, derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine demonstrated significant cytotoxic activity against the head and neck cancer (SQ20B) cell line with an IC₅₀ value of 0.46 μM.[5][6] This activity suggests that the 5-methoxybenzofuran scaffold can serve as a basis for developing novel mTOR inhibitors.[7]

-

Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Halogenated derivatives of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in cancer cells.[8] For example, studies have demonstrated that certain benzofuran derivatives significantly increase the activity of caspase 3/7, key executioner caspases in the apoptotic cascade.[4] This pro-apoptotic effect is often linked to increased production of reactive oxygen species (ROS) and cell cycle arrest at the G2/M or S phases.[8]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and agents that disrupt tubulin dynamics are effective anticancer drugs. Methoxy-substituted benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism they share with well-known drugs like paclitaxel and the vinca alkaloids.[9] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring system.

-

Role of the Methoxy Group: The presence of a methoxy group, particularly at the C-5 or C-6 position, is often crucial for enhanced antiproliferative activity.[5][9]

-

Halogenation: The introduction of halogens like bromine or chlorine into the benzofuran structure can significantly enhance cytotoxic activity.[5][8] For example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxicity against leukemia cells (IC₅₀ of 0.1-5 μM) without affecting normal cells.[5]

-

Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are often critical for cytotoxic activity.[5][11] Similarly, modifications at the C-3 position, such as the introduction of carboxamide or substituted benzoyl groups, have yielded potent antiproliferative agents.[4][5]

Quantitative Data on Anticancer Activity

The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit cell growth by 50%.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | 5-Methoxybenzofuran-piperidine | SQ20B (Head and Neck) | 0.46 | [5][6] |

| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant Activity (exact IC₅₀ not stated) | [8] |

| Compound 44b | Benzofuran-based carboxylic acid | MDA-MB-231 (Breast) | 2.52 | [10] |

| Chalcone Derivative | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 (48h) | [12] |

Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[9][13]

Causality: The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for evaluating the cytotoxicity of benzofuran derivatives using the MTT assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][15] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Spectrum of Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been specifically tested for their antimicrobial properties.[14][16] Studies show that these compounds can be effective against:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Yeasts: Candida albicans

SAR studies indicate that substitutions at the C-3 and C-6 positions of the benzofuran ring are crucial for determining the specificity and potency of antibacterial activity.[15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Hydroxyl at C-6 | S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78 - 3.12 | [15] |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 | [15] |

| 1-(thiazol-2-yl)pyrazoline derivative | E. coli | Good Activity (Zone of Inhibition = 25 mm) | [15] |

Experimental Protocol for Antimicrobial Evaluation

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid nutrient broth. The lack of turbidity after incubation indicates that the compound has inhibited microbial growth at that concentration.

Methodology:

-

Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity